3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate benzyl halides under basic conditions The resulting intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Biology: It can be used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets. The sulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is unique due to the combination of its structural features, including the chloro and fluoro substituents, the thiazole ring, and the benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c17-14-9-13(5-6-15(14)18)25(21,22)20-10-11-1-3-12(4-2-11)23-16-19-7-8-24-16/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCDDVYRBNGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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